Lipoprotein-associated phospholipase A2 inhibitor 15, commonly referred to as Lp-PLA2-IN-15, is a compound designed to inhibit the activity of lipoprotein-associated phospholipase A2, an enzyme implicated in inflammatory processes and cardiovascular diseases. This enzyme hydrolyzes oxidized phospholipids, contributing to the formation of pro-inflammatory mediators. The inhibition of Lp-PLA2 has potential therapeutic applications in managing conditions such as atherosclerosis and other inflammatory diseases.
Lp-PLA2-IN-15 is derived from research efforts aimed at developing selective inhibitors of lipoprotein-associated phospholipase A2. These inhibitors are synthesized through medicinal chemistry approaches that target the enzyme's active site, enhancing specificity and potency against Lp-PLA2 while minimizing off-target effects.
Lp-PLA2-IN-15 falls under the category of enzyme inhibitors, specifically targeting the phospholipase A2 family. It is classified as a small molecule drug candidate due to its low molecular weight and ability to modulate enzyme activity.
The synthesis of Lp-PLA2-IN-15 typically involves multi-step organic reactions that include:
The synthesis may involve standard organic reactions such as:
The molecular structure of Lp-PLA2-IN-15 can be elucidated using X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed information about the spatial arrangement of atoms within the compound.
The molecular weight of Lp-PLA2-IN-15 is typically calculated based on its chemical formula, which includes various functional groups that contribute to its inhibitory activity. The structure is designed to fit into the active site of lipoprotein-associated phospholipase A2, facilitating competitive inhibition.
Lp-PLA2-IN-15 acts primarily through competitive inhibition of lipoprotein-associated phospholipase A2. The interactions can be characterized by:
The inhibitor's mechanism involves stabilizing an inactive form of the enzyme or preventing substrate access to the active site, effectively reducing the production of pro-inflammatory products from oxidized phospholipids.
The mechanism by which Lp-PLA2-IN-15 inhibits lipoprotein-associated phospholipase A2 involves:
Studies utilizing kinetic analysis often reveal a decrease in V_max (maximum rate) and an increase in K_i (inhibition constant), indicating effective inhibition by Lp-PLA2-IN-15.
Lp-PLA2-IN-15 is typically a crystalline solid at room temperature, with solubility varying based on its chemical structure. Common physical properties include:
Chemical properties relevant to Lp-PLA2-IN-15 include:
Lp-PLA2-IN-15 has several potential applications in scientific research and medicine, including:
Lipoprotein-associated phospholipase A₂ (Lp-PLA₂), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent enzyme primarily secreted by monocytes, macrophages, and mast cells. It circulates bound to low-density lipoprotein (LDL) (70–80%), high-density lipoprotein (HDL) (20–30%), and lipoprotein(a) [Lp(a)] [1] [3] [8]. Its catalytic function centers on hydrolyzing phospholipids at the sn-2 position, generating bioactive lipid mediators with significant roles in vascular inflammation and atherosclerosis.
Lp-PLA₂ preferentially hydrolyzes oxidized phospholipids (oxPLs) in oxidized LDL (oxLDL), cleaving the sn-2 acyl bond to produce lysophosphatidylcholine (lysoPC) and oxidized non-esterified free fatty acids (oxNEFA) [1] [8]. These products drive atherogenic processes through:
Table 1: Proinflammatory Bioactive Products of Lp-PLA₂ Activity
Substrate | Products | Biological Effects | Key Pathogenic Role |
---|---|---|---|
Oxidized LDL phospholipids | Lysophosphatidylcholine (lysoPC) | - Endothelial activation - Monocyte chemotaxis - ROS production | Drives early atheroma formation |
Oxidized LDL phospholipids | Oxidized non-esterified fatty acids (oxNEFAs) | - Foam cell formation - Cytokine release (e.g., IL-6, TNF-α) - eNOS uncoupling | Amplifies vascular inflammation |
In advanced plaques, Lp-PLA₂ colocalizes with macrophages in necrotic cores and thin-cap fibroatheromas [3] [8]. Its role in plaque vulnerability includes:
Clinical studies confirm that elevated Lp-PLA₂ levels correlate with plaque instability. In a cohort of 781 coronary artery disease (CAD) patients, Lp-PLA₂ concentrations were significantly higher in acute myocardial infarction (AMI) patients (8.68 μg/L) than in stable angina (5.94 μg/L) or controls (7.38 μg/L) (P<0.001) [6].
Lp-PLA₂ exhibits anti-inflammatory effects under specific contexts:
Despite its protective functions, Lp-PLA₂’s dominant role in atherosclerosis is proinflammatory due to:
Table 2: Clinical Correlations of Lp-PLA₂ in Cardiovascular Disease
Study Population | Key Findings | Adjusted Hazard Ratio (HR) or Odds Ratio (OR) | Source |
---|---|---|---|
781 CAD patients (cross-sectional) | Lp-PLA₂ ↑ in AMI vs. stable angina | OR: 1.055 (AMI vs. controls; P<0.05) | [6] |
5,550 adults (23.4-year follow-up) | Lp-PLA₂ activity ↑ incident PAD | HR: 1.33 (95% CI: 1.17–1.52) | [7] |
Multi-ethnic cohort | Lp-PLA₂ ↑ with coronary stenosis severity | OR: 1.053 (multi-vessel vs. controls; P<0.05) | [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7